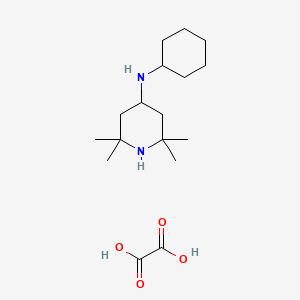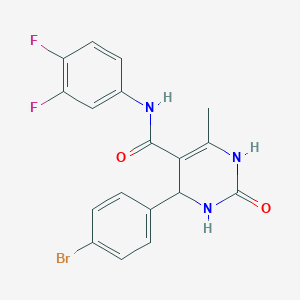
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate
Vue d'ensemble
Description
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate, also known as CYT-387, is a small molecule drug that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, cancer, and autoimmune disorders.
Mécanisme D'action
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate exerts its pharmacological effects by inhibiting the activity of JAK2, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK2, this compound blocks the downstream activation of STAT3 and STAT5, which are transcription factors that regulate the expression of genes involved in cell proliferation, survival, and differentiation. This results in the inhibition of cell growth and induction of apoptosis in cancer cells, as well as the suppression of immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit the growth of myeloproliferative neoplasms, a group of hematological malignancies characterized by the abnormal proliferation of blood cells. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate is its potent inhibitory effects on the JAK2/STAT pathway, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low selectivity for JAK2, which may lead to off-target effects and toxicity. In addition, the pharmacokinetic properties of this compound, such as its bioavailability and half-life, may also limit its clinical efficacy.
Orientations Futures
Despite the limitations, N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate has shown promising results in preclinical and clinical studies, and there is a growing interest in its potential therapeutic applications. Some of the future directions for research on this compound include:
- Further optimization of the chemical structure to improve its selectivity and pharmacokinetic properties.
- Evaluation of the efficacy and safety of this compound in combination with other drugs for the treatment of various diseases.
- Investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound.
- Development of biomarkers to predict the response to this compound and monitor its pharmacological effects in patients.
- Exploration of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections.
Applications De Recherche Scientifique
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on the JAK2/STAT pathway, which is involved in the pathogenesis of many diseases, including myeloproliferative neoplasms, cancer, and autoimmune disorders. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2.C2H2O4/c1-14(2)10-13(11-15(3,4)17-14)16-12-8-6-5-7-9-12;3-1(4)2(5)6/h12-13,16-17H,5-11H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHDFHNIKAKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CCCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B3965029.png)
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3965033.png)

![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965048.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3965051.png)
![1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B3965054.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide](/img/structure/B3965055.png)
![4-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-1,2-benzenediol](/img/structure/B3965058.png)

![10-({[2-(3a,7a-dihydro-1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B3965077.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3965090.png)
![1-[(4-chlorophenoxy)acetyl]-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B3965094.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965098.png)
